molecular formula C24H32O6 B103089 布法诺秦 CAS No. 17008-65-0

布法诺秦

货号: B103089
CAS 编号: 17008-65-0
分子量: 416.5 g/mol
InChI 键: SOGONHOGEFLVPE-PUVOGLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

布法诺昔在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域。

化学: 在化学领域,布法诺昔被用作开发新型抗癌药物的先导化合物。 其独特的结构和强效的生物活性使其成为进一步化学修饰和药物开发的理想候选者 .

生物学: 在生物学研究中,研究布法诺昔对细胞增殖、凋亡和细胞周期进程的影响。 已证明它可以通过下调Mcl-1的表达来抑制肝癌细胞的增殖并促进细胞凋亡 .

医学: 在医学上,布法诺昔正在被探索作为治疗肝癌的潜在治疗剂。 它在异种移植的人肝癌中显示出强效的治疗作用,没有明显的副作用 .

工业: 在制药行业,布法诺昔被用作开发新型抗癌药物的参考化合物。 其强大的抗肿瘤特性和独特的作用机制使其成为药物发现和开发的宝贵资源 .

作用机制

准备方法

合成路线和反应条件: 布法诺昔可以使用二维反相液相色谱/亲水相互作用色谱系统,以点击β-环糊精固定相从蟾蜍皮肤中分离和纯化 . 此方法可以分离蟾蜍皮肤提取物中的高极性和中等极性成分。

工业生产方法: 布法诺昔的工业生产涉及提取蟾蜍毒液,其中含有大量的蟾蜍毒素。 毒液经过加工和干燥,以获得活性化合物。 结构修饰、固体分散体、环糊精包合物、微乳剂和纳米药物递送系统是为增强蟾蜍毒素的溶解度和生物利用度而探索的一些策略 .

化学反应分析

反应类型: 布法诺昔会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构以增强其生物活性和溶解度至关重要。

常见试剂和条件:

    氧化: 可以使用高锰酸钾和三氧化铬等常见的氧化剂来氧化布法诺昔。

    还原: 硼氢化钠和氢化铝锂等还原剂用于还原布法诺昔。

    取代: 可以使用甲醇钠和叔丁醇钾等试剂进行亲核取代反应。

主要产物: 这些反应形成的主要产物包括布法诺昔的各种衍生物,具有增强的生物活性和改善的溶解度 .

相似化合物的比较

布法诺昔在蟾蜍毒素类中是独特的,因为它具有强大的抗肿瘤特性和特定的作用机制。 类似的化合物包括:

布法诺昔因其抑制参与癌细胞增殖和存活的多个信号通路的能力而脱颖而出,使其成为抗癌药物开发的有希望的候选药物 .

属性

IUPAC Name

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGONHOGEFLVPE-PUVOGLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937732
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17008-65-0
Record name Bufarenogin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17008-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufarenogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufarenogin
Reactant of Route 2
Bufarenogin
Reactant of Route 3
Bufarenogin
Reactant of Route 4
Bufarenogin
Reactant of Route 5
Bufarenogin
Reactant of Route 6
Bufarenogin
Customer
Q & A

Q1: What is Bufarenogin and where is it found?

A: Bufarenogin is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]

Q2: What are the known anti-tumor mechanisms of Bufarenogin?

A: Bufarenogin demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]

    • It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
    • It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []

Q3: What is the chemical structure of Bufarenogin?

A: Bufarenogin is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]

Q4: Are there any known Bufarenogin derivatives or analogs with modified activity?

A4: Yes, research has identified several Bufarenogin derivatives and analogs, including:

    Q5: What are the implications of Bufarenogin's biotransformation for its therapeutic use?

    A: The biotransformation of Bufarenogin by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of Bufarenogin is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.

    Q6: What is the role of network pharmacology in understanding the therapeutic effects of Bufarenogin?

    A: Network pharmacology analyses have been used to explore the multi-target effects of Bufarenogin. These studies suggest that Bufarenogin may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。